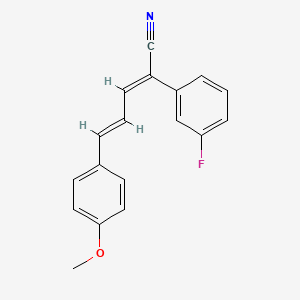
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile, also known as FPMDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds, and its unique molecular structure makes it an ideal candidate for further research in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is not fully understood. However, several studies have suggested that 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antimicrobial properties, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit antioxidant activity and to modulate the activity of certain neurotransmitters in the brain. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit hepatoprotective effects, suggesting that it may be useful in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a stable compound that can be easily stored and transported. However, one of the main limitations of using 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile. One area of research could focus on the development of new drugs based on the molecular structure of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile and to identify its molecular targets. Finally, research could be conducted to explore the potential applications of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile in other fields, such as materials science or environmental science.
Conclusion:
In conclusion, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique molecular structure and potent biological activity make it a promising candidate for further research in the field of medicinal chemistry. While there are still many unanswered questions about the mechanism of action of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile, its potential applications in the development of new drugs and other fields make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile is the Knoevenagel condensation reaction, which involves the reaction of malononitrile with 3-fluorobenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst. This reaction results in the formation of 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-2,4-pentadienenitrile has been shown to exhibit anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c1-21-18-10-8-14(9-11-18)4-2-6-16(13-20)15-5-3-7-17(19)12-15/h2-12H,1H3/b4-2+,16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCULYDOOSQHO-HYLYESJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
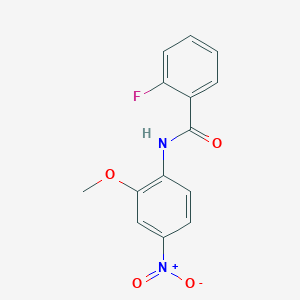
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
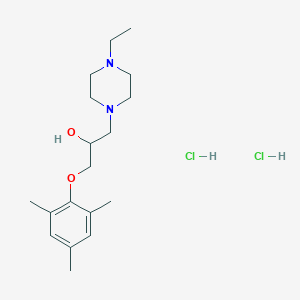
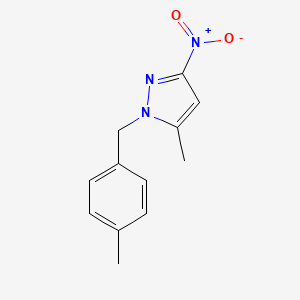
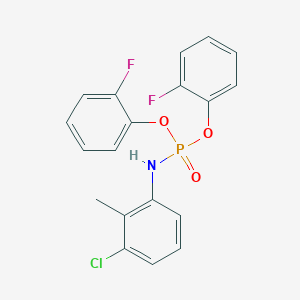
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
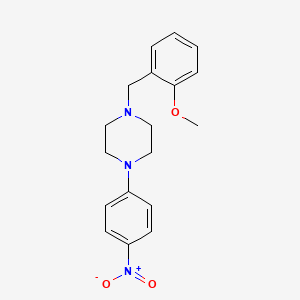
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)